![molecular formula C22H16N4O3 B3939536 N-(4-nitrophenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B3939536.png)
N-(4-nitrophenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Overview
Description
“N-(4-nitrophenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with phenyl groups at the 1 and 3 positions, and a carboxamide group at the 4 position. The nitrogen in the carboxamide group is further substituted with a 4-nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl groups, and the carboxamide and 4-nitrophenyl groups. The presence of these functional groups would likely confer specific chemical properties to the compound .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the functional groups and the aromatic rings. The nitro group is electron-withdrawing, which could make the compound more reactive. Additionally, the compound could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the nitro group could affect its solubility, melting point, and other properties .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that nitrophenol-based compounds are often used in the study of catalytic activities of various nanostructured materials .
Mode of Action
The compound’s mode of action is likely related to its interaction with these nanostructured materials. The nitrophenol moiety in the compound can undergo reduction in the presence of these materials, acting as a benchmark reaction to assess their catalytic activity .
Biochemical Pathways
The reduction of nitrophenol is a well-studied reaction, often used as a model for exploring the catalytic activity of various nanostructured materials . This reaction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
Result of Action
The reduction of the nitrophenol moiety in the compound could potentially lead to changes at the molecular level, depending on the specific targets and pathways involved .
Action Environment
The action of N-(4-nitrophenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide can be influenced by various environmental factors. For instance, the presence of alcohols in the reaction mixture can lead to a dramatic decrease in the reaction rate of the reduction of nitrophenol . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the specific conditions under which it is used .
properties
IUPAC Name |
N-(4-nitrophenyl)-1,3-diphenylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c27-22(23-17-11-13-19(14-12-17)26(28)29)20-15-25(18-9-5-2-6-10-18)24-21(20)16-7-3-1-4-8-16/h1-15H,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEJUSKPFQESLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-1,3-diphenylpyrazole-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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